molecular formula C7H4BrClN2 B2831038 8-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1289261-79-5

8-Bromo-3-chloroimidazo[1,2-a]pyridine

Cat. No.: B2831038
CAS No.: 1289261-79-5
M. Wt: 231.48
InChI Key: XLHWMZZORNUXBP-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroimidazo[1,2-a]pyridine is an organic chemical synthesis intermediate . It has a linear formula of C7H4BrClN2 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, can be achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H4BrClN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.48 . It is slightly soluble in water .

Scientific Research Applications

Catalysis in Chemical Synthesis

8-Bromo-3-chloroimidazo[1,2-a]pyridine has been explored in the field of catalysis, where its derivatives are used as ligands in copper-catalyzed cross-coupling reactions. These reactions facilitate the formation of vinyl C-N and C-O bonds, demonstrating the compound's versatility and efficiency in organic synthesis. The process is characterized by mild reaction conditions, low catalyst loading, and exceptional functional group tolerance, making it an invaluable tool in the synthesis of complex organic molecules (Kabir et al., 2010).

In Organic Synthesis

The reactivity of this compound towards ionic liquids has been utilized for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This one-pot synthesis approach yields these compounds in good to excellent yields, showcasing the chemical's flexibility and reactivity in creating valuable heterocyclic compounds (Shaabani et al., 2006).

Microwave-Assisted Direct C3 Alkenylation

The use of this compound in microwave-assisted direct C3 alkenylation has been documented. This method allows for the efficient synthesis of 3-alkenylimidazo[1,2-a]pyridines, further expanding the compound's utility in the modification and functionalization of heterocyclic compounds. The methodology is noted for its wide applicability and the generation of polyfunctional compounds under optimized conditions (Koubachi et al., 2008).

In Corrosion Inhibition

Research has also explored the use of imidazo[4,5-b]pyridine derivatives, including this compound, as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated significant inhibition performance, attributed to their structural features and interaction with the metal surface. This application underscores the compound's potential in industrial settings, where corrosion resistance is critically important (Saady et al., 2021).

Therapeutic Agent Development

The structural motif of this compound has been identified as a "drug prejudice" scaffold in medicinal chemistry, with applications ranging from anticancer to antimicrobial activities. The versatility of this scaffold allows for structural modifications leading to the development of novel therapeutic agents, showcasing the compound's significant potential in drug discovery and development (Deep et al., 2016).

Safety and Hazards

8-Bromo-3-chloroimidazo[1,2-a]pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation .

Properties

IUPAC Name

8-bromo-3-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHWMZZORNUXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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